molecular formula C14H13NO2 B11998971 Salicylamide, N-methyl-3-phenyl-

Salicylamide, N-methyl-3-phenyl-

Cat. No.: B11998971
M. Wt: 227.26 g/mol
InChI Key: VRBDDBBBQKMDGF-UHFFFAOYSA-N
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Description

Salicylamide, N-methyl-3-phenyl- is a compound that belongs to the class of salicylamides. It is known for its analgesic and antipyretic properties, similar to those of aspirin . This compound is used in various pharmaceutical applications and has been studied for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylamide, N-methyl-3-phenyl- can be synthesized through several methods. One common method involves the reaction of methyl salicylate with ammonia gas in the presence of toluene as a solvent. The reaction is carried out at a temperature of 40-45°C and a pressure of 0.25-0.35 MPa for about 5-6 hours. The product is then crystallized and purified to obtain high-purity salicylamide .

Industrial Production Methods

In industrial settings, the production of salicylamide involves similar reaction conditions but on a larger scale. The use of stainless steel reactors and controlled reaction parameters ensures high yield and product purity. The process typically involves the recovery of solvents and by-products to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Salicylamide, N-methyl-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Salicylamide, N-methyl-3-phenyl- has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of salicylamide, N-methyl-3-phenyl- involves the inhibition of cyclooxygenase (COX) enzymes, similar to aspirin. This inhibition reduces the production of prostaglandins, which are responsible for pain and inflammation. The compound also interacts with other molecular targets, such as ion channels and receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salicylamide, N-methyl-3-phenyl- is unique due to its specific molecular structure, which provides distinct pharmacological properties. Its ability to inhibit COX enzymes and interact with various molecular targets makes it a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-hydroxy-N-methyl-3-phenylbenzamide

InChI

InChI=1S/C14H13NO2/c1-15-14(17)12-9-5-8-11(13(12)16)10-6-3-2-4-7-10/h2-9,16H,1H3,(H,15,17)

InChI Key

VRBDDBBBQKMDGF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2

Origin of Product

United States

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